Ethyl 4-methyl-5-phenyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylcarbonyl)amino]propan-2-yl}amino)thiophene-3-carboxylate
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Overview
Description
Ethyl 4-methyl-5-phenyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylcarbonyl)amino]propan-2-yl}amino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is notable for its unique structural features, including the presence of trifluoromethyl and methoxy groups, which can impart distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-5-phenyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylcarbonyl)amino]propan-2-yl}amino)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable dicarbonyl compound and elemental sulfur.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Amide Linkage: The amide linkage can be formed through a condensation reaction between an amine and a carboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-5-phenyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylcarbonyl)amino]propan-2-yl}amino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Ethyl 4-methyl-5-phenyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylcarbonyl)amino]propan-2-yl}amino)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound’s unique structural features make it suitable for use in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and other heterocyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-5-phenyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylcarbonyl)amino]propan-2-yl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and tyrosine kinases.
Pathways Involved: It can modulate signaling pathways like the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
Ethyl 4-methyl-5-phenyl-2-({1,1,1-trifluoro-3-methoxy-3-oxo-2-[(phenylcarbonyl)amino]propan-2-yl}amino)thiophene-3-carboxylate can be compared with other thiophene derivatives:
Ethyl 2-amino-4-methylthiophene-3-carboxylate: Lacks the trifluoromethyl and methoxy groups, resulting in different chemical and biological properties.
Methyl 4-methyl-5-phenylthiophene-3-carboxylate: Similar structure but lacks the amide linkage and trifluoromethyl group.
Phenyl 4-methyl-5-phenylthiophene-3-carboxylate: Similar structure but lacks the ester and trifluoromethyl groups.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[(2-benzamido-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-methyl-5-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23F3N2O5S/c1-4-35-22(32)18-15(2)19(16-11-7-5-8-12-16)36-21(18)30-24(23(33)34-3,25(26,27)28)29-20(31)17-13-9-6-10-14-17/h5-14,30H,4H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBXXUSVPSSUKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)NC(C(=O)OC)(C(F)(F)F)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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